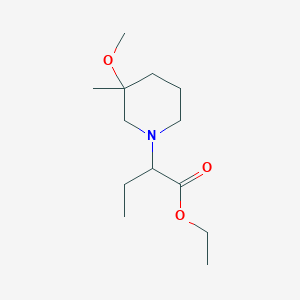
Ethyl 2-(3-methoxy-3-methylpiperidin-1-yl)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(3-methoxy-3-methylpiperidin-1-yl)butanoate is a chemical compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drugs and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-methoxy-3-methylpiperidin-1-yl)butanoate typically involves the formation of the piperidine ring followed by esterification. One common method includes the cyclization of appropriate precursors in the presence of a catalyst such as phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate . The esterification can be achieved using standard methods involving alcohols and carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process would likely be optimized for yield and purity, involving steps such as hydrogenation, cyclization, and esterification under controlled conditions to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-methoxy-3-methylpiperidin-1-yl)butanoate can undergo various chemical reactions, including:
Oxidation: This reaction can convert the ester into corresponding acids or other oxidized products.
Reduction: Reduction reactions can yield alcohols from the ester group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester or piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) is often used for reducing esters to alcohols.
Substitution: Reagents such as Grignard reagents (RMgX) can be used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction with LiAlH₄ would yield alcohols, while oxidation with KMnO₄ would produce carboxylic acids .
Scientific Research Applications
Ethyl 2-(3-methoxy-3-methylpiperidin-1-yl)butanoate has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving piperidine derivatives, which are known for their biological activity.
Industry: The compound may be used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(3-methoxy-3-methylpiperidin-1-yl)butanoate involves its interaction with molecular targets in biological systems. The piperidine ring is known to interact with various receptors and enzymes, potentially modulating their activity. The exact pathways and targets would depend on the specific biological context and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A basic structure with a six-membered ring containing one nitrogen atom.
Methylpiperidine: Similar to piperidine but with a methyl group attached.
Methoxypiperidine: Piperidine with a methoxy group attached.
Uniqueness
Ethyl 2-(3-methoxy-3-methylpiperidin-1-yl)butanoate is unique due to its specific ester linkage and the presence of both methoxy and methyl groups on the piperidine ring. This combination of functional groups can impart distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
ethyl 2-(3-methoxy-3-methylpiperidin-1-yl)butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO3/c1-5-11(12(15)17-6-2)14-9-7-8-13(3,10-14)16-4/h11H,5-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYEGYBYUSHFDAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)N1CCCC(C1)(C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














